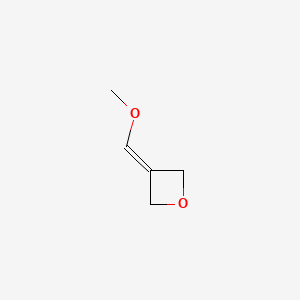

5-Bromo-4-fluoro-2-iodopyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

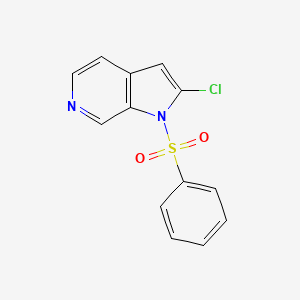

5-Bromo-4-fluoro-2-iodopyridine is a halogenated pyridine that has been used as a molecular scaffold for many Active Pharmaceutical Ingredients (APIs) such as Neuropeptide Y Receptor Y5 Inhibitors, SARS-CoV-2 Major Protease Inhibitors, and Indoleamine-2,3-Dioxygenase-1 Inhibitors in cancer immunotherapy . It is also an ideal building block for semiconductors, due to its aromaticity and electron deficiency .

Synthesis Analysis

The synthesis of fluorinated pyridines, including 5-Bromo-4-fluoro-2-iodopyridine, has been a topic of interest in recent literature . N-Fluoropyridinium salts are efficient precursors in the synthesis of substituted 2-fluoropyridines . They can be conveniently prepared in good yields by the reaction of the corresponding pyridine with F2/N2 at the presence of strong acid .Molecular Structure Analysis

The molecular formula of 5-Bromo-4-fluoro-2-iodopyridine is C5H2BrFIN . The average mass is 301.883 Da and the monoisotopic mass is 300.839905 Da .Chemical Reactions Analysis

5-Bromo-4-fluoro-2-iodopyridine can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .Physical And Chemical Properties Analysis

The melting point of 5-Bromo-4-fluoro-2-iodopyridine is 30-31 °C (lit.) and the boiling point is 80-83 °C/44 mmHg (lit.) . The density is predicted to be 1.707±0.06 g/cm3 .科学的研究の応用

Synthesis of Halogenated Pyridine Derivatives

5-Bromo-4-fluoro-2-iodopyridine: is a valuable intermediate in the synthesis of various halogenated pyridine derivatives. These derivatives are crucial in the development of new pharmaceuticals and agrochemicals due to their potential biological activities .

Development of Imaging Agents

The compound can be used to synthesize fluorinated pyridines , which are of special interest as potential imaging agents for various biological applications, including F 18 -substituted pyridines used in local radiotherapy of cancer .

Creation of Electroluminescent Materials

Researchers have reported the use of 5-Bromo-4-fluoro-2-iodopyridine in the preparation of electroluminescent compounds. These materials are essential for the development of new types of displays and lighting systems .

Agricultural Chemical Research

The introduction of fluorine atoms into lead structures, such as 5-Bromo-4-fluoro-2-iodopyridine , has been a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .

Organic Synthesis Reactions

This compound serves as a precursor in various organic synthesis reactions, including the preparation of 5-bromopyridyl-2-magnesium chloride and 5-bromo-2-pyridylzinc iodide , which are intermediates in further chemical transformations .

Halogen Exchange Reactions

5-Bromo-4-fluoro-2-iodopyridine: can undergo halogen exchange reactions to produce other halogenated compounds, such as 5-bromo-2-(trifluoromethyl)pyridine , which are useful in medicinal chemistry for the development of new therapeutic agents .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

将来の方向性

作用機序

Target of Action

It’s known that halogenated pyridines, such as this compound, are often used in the synthesis of various biologically active compounds . These compounds can interact with a wide range of biological targets, depending on the specific structures they are incorporated into.

Mode of Action

The mode of action of 5-Bromo-4-fluoro-2-iodopyridine is largely dependent on the specific context in which it is used. As a halogenated pyridine, it can participate in various chemical reactions to form complex structures. For instance, it can undergo palladium-catalyzed homo-coupling reactions to give the corresponding biaryl . The resulting compounds can interact with their targets in a variety of ways, leading to diverse biological effects.

Biochemical Pathways

Fluoropyridines have been noted for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of compounds for various biological applications, including potential imaging agents . Therefore, the biochemical pathways affected by this compound would be largely dependent on the specific compounds it is used to synthesize.

Pharmacokinetics

For instance, the introduction of fluorine atoms into lead structures is a common modification in the search for new pharmaceuticals with improved physical, biological, and environmental properties .

Result of Action

As a halogenated pyridine, it is often used in the synthesis of various biologically active compounds . The effects of these compounds can range widely, depending on their specific structures and targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-4-fluoro-2-iodopyridine. For instance, the compound’s reactivity can be influenced by factors such as temperature and the presence of other reactants . Additionally, the compound’s stability could be affected by factors such as light, heat, and moisture.

特性

IUPAC Name |

5-bromo-4-fluoro-2-iodopyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrFIN/c6-3-2-9-5(8)1-4(3)7/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZCFBARDJVIUGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1I)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrFIN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.88 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile](/img/structure/B567822.png)

![diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B567825.png)

![3-Chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B567827.png)